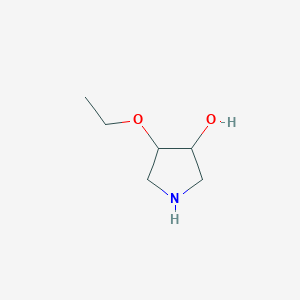

4-Ethoxypyrrolidin-3-ol

Description

4-Ethoxypyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position and an ethoxy substituent at the 4-position of the five-membered ring.

Properties

IUPAC Name |

4-ethoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-9-6-4-7-3-5(6)8/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAKLBALOCSJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethoxypyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an ethoxy group and a hydroxyl group, contributing to its unique chemical properties. The structure can be represented as follows:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and damage cellular components.

- Mechanism of Action : The compound may enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in cells.

- Experimental Data : In vitro assays demonstrated a dose-dependent scavenging effect on DPPH radicals, with IC50 values indicating effectiveness comparable to established antioxidants.

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Inflammation is a critical factor in various diseases, including arthritis and cardiovascular disorders.

- Study Findings : The compound was shown to inhibit the expression of pro-inflammatory cytokines in cultured macrophages.

- Case Study : A study involving animal models indicated that treatment with this compound reduced inflammation markers significantly compared to control groups.

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Mechanism : The compound appears to modulate pathways involved in neuronal survival and apoptosis.

- Research Example : In a recent study, administration of this compound in mouse models of neurodegeneration resulted in improved cognitive function and reduced neuronal loss.

Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Comparison with Similar Compounds

Substituent Effects

- Ethoxy vs. Methyl (C4) : The ethoxy group in this compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to the methyl group in (3S,4S)-4-methylpyrrolidin-3-ol (logP ~0.5). This difference may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Ethoxy vs. In contrast, the ethoxy group provides rotational freedom, enabling adaptive binding .

Positional Isomerism

- C4 vs. C5 Substituents : 5-(3-Methoxyphenyl)pyrrolidin-3-ol (C5 methoxyphenyl) exhibits distinct electronic effects compared to C4-substituted analogs. The para-methoxy group on the phenyl ring may engage in π-π stacking with aromatic residues in enzymes, a feature absent in this compound .

Research Findings and Implications

- Stereochemical Sensitivity: Analogs like (3S,4R)-4-ethynylpyrrolidin-3-ol highlight the importance of stereochemistry; minor changes (e.g., S vs. R configuration) can drastically alter binding affinity and metabolic stability .

- Synthetic Utility : The methoxy and ethoxy groups in these compounds are amenable to further functionalization, enabling structure-activity relationship (SAR) studies for drug optimization .

Preparation Methods

Ring Closure and Intermediate Formation

A common approach starts with the ring closure of appropriate precursors such as hydroxy acids or amino acids with amines under reflux conditions in organic solvents. For example, a related pyrrolidin-3-ol derivative, 1-methyl-3-pyrrolidinol, is synthesized by reacting malic acid with methylamine in solvents like toluene or xylene, followed by reflux and water removal to induce cyclization to a hydroxy-substituted pyrrolidine intermediate.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| S1-1 | Malic acid + methylamine in toluene, reflux | Formation of cyclized hydroxy intermediate |

| S1-2 | Cooling, solvent removal, recrystallization | Isolation of 3-hydroxy-substituted pyrrolidine solid |

This ring closure step is crucial to obtain the pyrrolidine scaffold with the hydroxyl group positioned at C-3.

Ethoxylation (Introduction of Ethoxy Group)

The ethoxy substituent at the 4-position can be introduced by alkylation reactions using ethylating agents such as ethyl halides or ethyl sulfate derivatives under controlled conditions. Although direct preparation methods for this compound are scarce, analogous ethoxycarbonyl substitutions have been reported in pyrroline systems using ethyl esters and ethanol as solvents.

A representative procedure involves:

- Mixing aromatic aldehydes, amines, and citric acid in absolute ethanol under inert atmosphere.

- Addition of sodium diethyl oxalacetate as a reagent to form ethoxycarbonyl-substituted pyrrolidine derivatives.

- Stirring at room temperature for extended periods (e.g., 8 hours) to ensure complete reaction.

This method suggests that ethoxy groups can be introduced via esterification or alkylation in the presence of ethanol and appropriate reagents.

Reduction to this compound

Reduction of the intermediate containing keto or ester groups at the 3-position to the corresponding alcohol is typically achieved using hydride donors such as sodium borohydride or potassium borohydride in anhydrous tetrahydrofuran (THF) under inert atmosphere.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| S2-1 | Sodium borohydride or potassium borohydride, THF, 0 °C to 30 °C | Reduction of keto/ester to alcohol |

| S2-2 | Addition of intermediate and trimethyl borate, stirring at 30 °C | Completion of reduction |

| S2-3 | Quenching with HCl under ice bath | Reaction termination |

| S2-4 | Extraction and distillation | Isolation of 4-substituted pyrrolidin-3-ol |

This step is critical to obtain the hydroxyl functionality at C-3 with high purity.

Example Preparation Protocol (Adapted from Related Pyrrolidinols)

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Ring closure of malic acid and methylamine in xylene | Stir at 15 °C for 0.5 h, reflux for 14-18 h |

| 2 | Cooling and solvent removal, recrystallization of intermediate | Use isopropanol and n-heptane for purification |

| 3 | Reduction with potassium borohydride in anhydrous THF under nitrogen | Cool to 0 °C, add dimethyl sulfate dropwise, heat to 30 °C |

| 4 | Addition of intermediate and trimethyl borate, stir at 30 °C for 2 h | Followed by acid quench and extraction |

| 5 | Concentration and distillation under reduced pressure | Obtain colorless liquid of pyrrolidin-3-ol derivative |

Data Table Summarizing Key Parameters from Patent Examples

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

|---|---|---|---|---|

| Solvent for ring closure | Toluene | Xylene | Chlorobenzene | Xylene |

| Reaction temp (ring closure) | Reflux (~110-140 °C) | Reflux | Reflux | Reflux |

| Reaction time (ring closure) | 10-18 hours | 14-15 hours | 10 hours | 15 hours |

| Reducing agent | Potassium borohydride | Potassium borohydride | Potassium borohydride | Sodium borohydride |

| Temperature (reduction) | 0 °C to 30 °C | 0 °C to 30 °C | 0 °C to 30 °C | 0 °C to 30 °C |

| Yield of final product | ~26.8-27.9 g (varies) | ~26.8 g | ~11.2 g | ~49.0 g |

Research Findings and Considerations

- Inert atmosphere (nitrogen or argon) is essential during reduction steps to prevent oxidation and side reactions.

- Temperature control is critical during reagent addition (e.g., dimethyl sulfate) to avoid decomposition or side reactions.

- Purification steps involving solvent removal, extraction with ethyl acetate, and recrystallization ensure high purity of the final compound.

- The choice of solvent in the ring closure step affects yield and purity; common solvents include toluene, xylene, and chlorobenzene.

- The use of trimethyl borate in the reduction step aids in stabilizing intermediates and improving yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.